1-Amino-1-(2-bromophenyl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(2-bromophenyl)acetone is an organic compound with the molecular formula C9H10BrNO and a molar mass of 228.09 g/mol . This compound is characterized by the presence of an amino group (-NH2) and a bromophenyl group attached to an acetone backbone. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-(2-bromophenyl)acetone can be synthesized through several methods. One common approach involves the bromination of acetophenone followed by amination. The reaction typically proceeds as follows:
Bromination: Acetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromoacetophenone.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(2-bromophenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield amines or alcohols, depending on the reducing agent used (e.g., lithium aluminum hydride).
Substitution: The bromine atom in the compound can be substituted with other nucleophiles (e.g., hydroxide, cyanide) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Hydroxylated or cyanated derivatives
Scientific Research Applications
1-Amino-1-(2-bromophenyl)acetone has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 1-amino-1-(2-bromophenyl)acetone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The presence of the bromophenyl group enhances its binding affinity to certain protein targets, leading to its biological effects .
Comparison with Similar Compounds
- 1-Amino-1-(4-bromophenyl)acetone
- 1-Amino-1-(2-chlorophenyl)acetone
- 1-Amino-1-(2-fluorophenyl)acetone
Comparison: 1-Amino-1-(2-bromophenyl)acetone is unique due to the presence of the bromine atom at the ortho position, which influences its reactivity and binding properties. Compared to its analogs with different halogen substitutions (e.g., chlorine, fluorine), the bromine atom provides a balance between reactivity and stability, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C9H10BrNO |
---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
1-amino-1-(2-bromophenyl)propan-2-one |
InChI |
InChI=1S/C9H10BrNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-5,9H,11H2,1H3 |
InChI Key |
SPTGYNYLOROFGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.